N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide is a structurally complex molecule featuring three key pharmacophores:
- Benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole): A lipophilic aromatic moiety known to enhance metabolic stability and blood-brain barrier penetration in CNS-targeting drugs .
- Piperazine-ethyl-imidazole: A flexible linker system with a 2-phenyl-1H-imidazole substituent, which may contribute to receptor binding (e.g., serotonin or dopamine receptors) .
- Acetamide core: A common motif in bioactive molecules, facilitating hydrogen bonding with biological targets .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c30-23(26-20-6-7-21-22(16-20)32-18-31-21)17-28-12-10-27(11-13-28)14-15-29-9-8-25-24(29)19-4-2-1-3-5-19/h1-9,16H,10-15,17-18H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTCJBDBVLYIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.
Mode of Action
It is believed to interact with its target enzyme, potentially influencing the production of nitric oxide.
Biochemical Pathways
The compound’s interaction with nitric oxide synthase could potentially affect various biochemical pathways involving nitric oxide. Nitric oxide plays a role in vasodilation, immune response, and neurotransmission.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of nitric oxide in the body. Potential effects could include changes in blood vessel dilation, immune response, and neuronal signaling.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its target and its overall pharmacokinetics.
Actividad Biológica
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a piperazine ring, which are known for their biological activity. The molecular formula is , and it has a molecular weight of approximately 414.52 g/mol.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of similar compounds derived from the benzo[d][1,3]dioxole scaffold. For instance, compounds with structural similarities have demonstrated promising results against various cancer cell lines.
Case Study: Anti-Proliferative Effects
In vitro studies have shown that derivatives of this compound exhibit significant anti-proliferative effects. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : Approximately 25.72 μM, indicating effective inhibition of cell growth.
- Mechanism : Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic application.
The biological activity of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide can be attributed to several mechanisms:
- Inhibition of Cell Cycle Progression : Compounds have been shown to arrest cells in the G0/G1 phase.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed.
- Targeting Specific Kinases : Some derivatives exhibit selective inhibition of kinases involved in cancer progression.
Comparative Biological Activity Table
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| N-(benzo[d][1,3]dioxol-5-yl)-acetamide | 25.72 | MCF-7 | Apoptosis induction |
| 3-(5-fluoro-2-(4-(piperazin-1-yl)phenyl) | 7.4 | Various | Cell cycle arrest |
| 4-(1H-benzo[d]imidazol-2-yl)-N-methylaniline | 45.2 | U87 glioblastoma | PI3K inhibition |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Piperazine-Linked Acetamide Derivatives
Compounds sharing the piperazine-acetamide backbone but differing in substituents include:
Key Observations :
- The target compound ’s 2-phenylimidazole-ethyl group may enhance selectivity for imidazole-associated receptors (e.g., histamine H3 or 5-HT3) compared to simpler piperazine derivatives like 3d .
- 29c and 29d () utilize benzooxazine substituents, which could confer distinct pharmacokinetic profiles (e.g., solubility) compared to the target’s benzodioxole .
Benzo[d][1,3]dioxol-5-yl Derivatives
Compound 74 () shares the benzodioxole moiety but incorporates a thiazole and cyclopropane carboxamide:
- Structural Divergence : The thiazole and pyrrolidine groups in 74 suggest divergent targets (e.g., kinase inhibition) compared to the target compound’s imidazole-piperazine system .
- Metabolic Implications : Benzodioxole groups are often associated with prolonged half-lives due to resistance to oxidative metabolism, a trait likely shared by both compounds .
Imidazole-Containing Analogues
Compounds in , and 8 feature imidazole/benzoimidazole cores:
- Anticancer Benzoimidazoles () : Derivatives with N-substituted piperazines showed anticancer activity, suggesting the target’s 2-phenylimidazole may similarly target proliferative pathways .
- Pyrazole-imidazole Hybrids () : These compounds highlight the reactivity of imidazole rings in forming thiophene and thiadiazole derivatives, implying the target’s imidazole could serve as a site for functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
